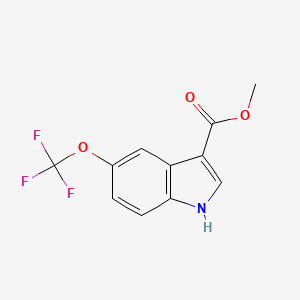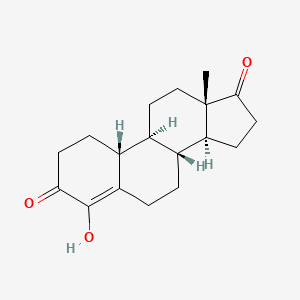
4-Hydroxyestr-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyestr-4-ene-3,17-dione is a synthetic steroidal compound with the molecular formula C18H24O3. It is a derivative of androst-4-ene-3,17-dione and is known for its role in various biochemical and pharmacological applications. This compound is of significant interest due to its potential therapeutic uses and its role as an intermediate in the synthesis of other steroidal drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. One common method includes the use of microbial biotransformation, where specific strains of fungi such as Aspergillus and Fusarium are employed to introduce the hydroxyl group at the 4-position . This biotransformation process is carried out under controlled conditions, often involving the incubation of the substrate with the microbial culture for several days.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize optimized strains of microorganisms that have been genetically engineered to enhance the yield and efficiency of the hydroxylation reaction. The fermentation is typically conducted in bioreactors under specific temperature, pH, and nutrient conditions to maximize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyestr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxyandrost-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it to other hydroxylated derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound. For example, the oxidation of this compound can yield 4-hydroxyandrost-4-ene-3,17-dione, while reduction can produce different hydroxylated steroids .
Aplicaciones Científicas De Investigación
4-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an intermediate in the biosynthesis of other steroid hormones, such as testosterone and estrone. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various steroid hormones . Additionally, it may exhibit weak androgenic and estrogenic activities, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
4-Hydroxyestr-4-ene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
4-Hydroxytestosterone: Another hydroxylated steroid with similar structural features.
Androstenediol: A related compound with hydroxyl groups at different positions.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H24O3 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-4-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,21H,2-9H2,1H3/t10-,11-,12-,14+,18+/m1/s1 |
Clave InChI |
BCVWOEMXIUATAJ-ATYZGLLASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)CC[C@H]34)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=O)CCC34)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


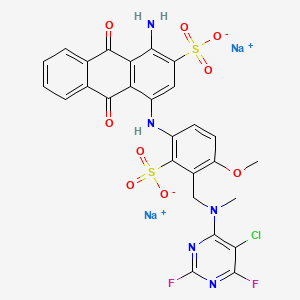

![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)

![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
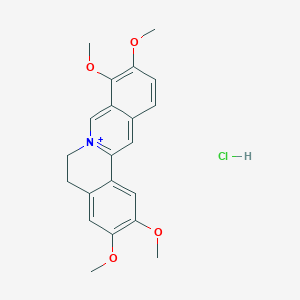
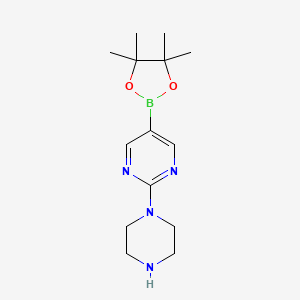
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)

![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
